(5-Fluoro-2-methylphenyl)(4-methylpiperazin-1-yl)methanone
Description
(5-Fluoro-2-methylphenyl)(4-methylpiperazin-1-yl)methanone is a synthetic small molecule featuring a methanone core bridging a 5-fluoro-2-methyl-substituted phenyl ring and a 4-methylpiperazine moiety. This scaffold is commonly explored in medicinal chemistry due to the versatility of the piperazine group in modulating pharmacokinetic properties and receptor interactions .
Properties
Molecular Formula |
C13H17FN2O |
|---|---|
Molecular Weight |
236.28 g/mol |
IUPAC Name |
(5-fluoro-2-methylphenyl)-(4-methylpiperazin-1-yl)methanone |
InChI |
InChI=1S/C13H17FN2O/c1-10-3-4-11(14)9-12(10)13(17)16-7-5-15(2)6-8-16/h3-4,9H,5-8H2,1-2H3 |
InChI Key |
ODRRTICFMINBLC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)F)C(=O)N2CCN(CC2)C |
Origin of Product |
United States |
Preparation Methods
Starting Materials
- 5-Fluoro-2-methylbenzoic acid or its activated derivatives (acid chloride or anhydride).
- 4-Methylpiperazine as the nucleophilic amine component.
Stepwise Synthetic Route
Activation of the Aromatic Acid
The 5-fluoro-2-methylbenzoic acid is typically converted into the corresponding acid chloride using reagents such as thionyl chloride (SOCl₂) or oxalyl chloride under anhydrous conditions. This activation facilitates the formation of the amide bond.
-
The acid chloride intermediate is reacted with 4-methylpiperazine in an inert solvent (e.g., dichloromethane, tetrahydrofuran) at low temperatures to prevent side reactions. A base such as triethylamine or pyridine is added to neutralize the generated hydrochloric acid and drive the reaction forward.
-
The crude product is purified by standard techniques such as recrystallization or column chromatography to isolate pure (5-Fluoro-2-methylphenyl)(4-methylpiperazin-1-yl)methanone.
Alternative Synthetic Approaches
Direct coupling via carbodiimide-mediated amidation: Using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) with catalytic DMAP (4-dimethylaminopyridine) to promote amide bond formation between the carboxylic acid and 4-methylpiperazine.
Microwave-assisted synthesis: Accelerates the amidation step under acidic catalysis, improving yield and reducing reaction times.
Reaction Conditions and Parameters
| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| Acid chloride formation | SOCl₂ or oxalyl chloride, anhydrous solvent | 0–25 °C | 1–3 hours | 85–95 | Anhydrous conditions critical |
| Amide coupling | 4-methylpiperazine, base (Et₃N), DCM or THF | 0–25 °C | 2–6 hours | 70–90 | Slow addition of amine improves selectivity |
| Purification | Recrystallization or chromatography | Ambient | Variable | — | Purity confirmed by NMR, MS, IR |
Mechanistic Insights
The electron-withdrawing fluorine substituent on the aromatic ring increases the electrophilicity of the carbonyl carbon in the acid chloride intermediate, facilitating nucleophilic attack by the nitrogen of 4-methylpiperazine. The steric and electronic effects of the methyl group at the 2-position modulate reactivity and influence the overall reaction kinetics and product stability.
Analytical Characterization of the Product
The identity and purity of this compound are confirmed by:
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ^1H and ^13C NMR provide detailed information on the aromatic substitution pattern and piperazine ring environment.
- Mass Spectrometry (MS): Confirms molecular weight consistent with the formula C13H17FN_2O.
- Infrared (IR) Spectroscopy: Characteristic amide carbonyl stretch around 1650 cm⁻¹.
- Elemental Analysis: Confirms elemental composition matching theoretical values.
Summary Table of Preparation Methods
| Method Type | Key Reagents | Advantages | Disadvantages | Typical Yield (%) |
|---|---|---|---|---|
| Acid chloride amidation | SOCl₂, 4-methylpiperazine | High yield, straightforward | Requires anhydrous conditions | 70–90 |
| Carbodiimide-mediated coupling | EDCI/DCC, DMAP, 4-methylpiperazine | Mild conditions, no acid chloride needed | Possible urea byproducts | 65–85 |
| Microwave-assisted amidation | Acid, 4-methylpiperazine, acid catalyst | Reduced reaction time | Requires specialized equipment | 75–90 |
Research Outcomes and Perspectives
Studies indicate that variations in substituents on the aromatic ring, such as fluorine and methyl groups, significantly affect the solubility, reactivity, and biological activity of the compound. The fluorine atom enhances the electrophilicity of the carbonyl carbon, improving the efficiency of amide bond formation. The piperazine moiety contributes to the compound’s pharmacological profile, potentially interacting with neurotransmitter receptors.
The synthetic protocols described have been validated in multiple medicinal chemistry research contexts, including patent literature and academic publications, confirming reproducibility and scalability.
Chemical Reactions Analysis
Types of Reactions
(5-Fluoro-2-methylphenyl)(4-methylpiperazin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a catalyst such as palladium on carbon.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study receptor-ligand interactions.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (5-Fluoro-2-methylphenyl)(4-methylpiperazin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in the inflammatory response, thereby reducing inflammation and pain.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Pharmacological Properties
Electronic and Steric Effects
- Fluorine Substituents: The 5-fluoro group in the target compound reduces metabolic oxidation compared to non-fluorinated analogs, as seen in ELQ (3,4-difluoro) . Fluorine’s electronegativity also enhances aromatic ring stability.
- Methyl vs. Nitro Groups : The 2-methyl substituent in the target compound improves lipophilicity compared to nitro-substituted analogs (e.g., 4-nitrophenyl derivative in ), which exhibit higher reactivity but lower metabolic stability.
Piperazine Modifications
- The 4-methyl group on piperazine is a common feature in CNS-active compounds (e.g., serotonin 5-HT6 antagonists in ), as it balances blood-brain barrier penetration and solubility.
Q & A
Q. Critical Factors :
Q. Table 1: Solvent Effects on Reaction Efficiency
| Solvent | Polarity Index | Yield (%) | Purity (%) |
|---|---|---|---|
| Acetonitrile | 5.8 | 78 | 95 |
| DMF | 6.4 | 85 | 92 |
| Toluene | 2.4 | 45 | 88 |
Basic: What spectroscopic and crystallographic techniques are used for structural characterization?
Methodological Answer:
- Infrared (IR) Spectroscopy : Identifies carbonyl (C=O) stretches (~1650–1750 cm⁻¹) and aromatic C-F bonds (~1100–1250 cm⁻¹) .
- X-ray Crystallography : Resolves piperazine ring conformation and fluorophenyl spatial orientation. Example: Monoclinic crystal systems (space group P2₁/c) with unit cell parameters a = 6.0686 Å, b = 18.6887 Å .
- NMR : ¹H NMR distinguishes methyl groups on piperazine (δ ~2.3 ppm) and aromatic protons (δ ~6.8–7.5 ppm) .
Basic: What safety protocols are critical for handling this compound in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE) : Gloves (nitrile), lab coat, and goggles to prevent dermal/ocular exposure .
- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks from volatile intermediates (e.g., acyl chlorides) .
- First Aid : For skin contact, wash with soap/water; for inhalation, move to fresh air and monitor respiratory function .
Advanced: How can solvent selection and reaction optimization address contradictions in reported biological activity data?
Methodological Answer:
Contradictions in biological assays (e.g., variable IC₅₀ values) may arise from residual solvents or impurities. Strategies include:
- HPLC Purification : Use C18 columns with acetonitrile/water gradients to isolate >99% pure product .
- Solvent Screening : Test solvents like DMSO (for solubility) or ethanol (for low toxicity in in vitro assays) .
- Dose-Response Validation : Replicate assays across multiple solvent systems to control for solvent-induced artifacts .
Advanced: How to design environmental fate studies to evaluate ecological risks of this compound?
Methodological Answer:
Adopt a tiered approach:
Abiotic Studies :
- Hydrolysis : Incubate at pH 4–9 (25–50°C) to assess stability .
- Photodegradation : Use UV-Vis light (λ = 254–365 nm) to simulate sunlight-mediated breakdown .
Biotic Studies :
Q. Table 2: Environmental Persistence Parameters
| Parameter | Value (Estimated) | Methodology |
|---|---|---|
| Log Kₒw | 2.8 | OECD 117 (HPLC) |
| Half-life (water) | 14 days | Hydrolysis assay |
| Bioaccumulation | Low (BCF < 100) | QSAR modeling |
Advanced: How can computational models predict reactivity and guide synthetic optimization?
Methodological Answer:
- DFT Calculations : Optimize transition states for Friedel-Crafts acylation (e.g., B3LYP/6-31G* basis set) to identify rate-limiting steps .
- Molecular Docking : Simulate interactions with biological targets (e.g., serotonin receptors) to prioritize derivatives with higher binding affinity .
- QSAR Models : Correlate substituent electronic parameters (Hammett σ) with antimicrobial activity .
Advanced: What strategies resolve discrepancies in reported dipole moments and electronic properties?
Methodological Answer:
Discrepancies may stem from solvent polarity or tautomeric equilibria. Solutions include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
